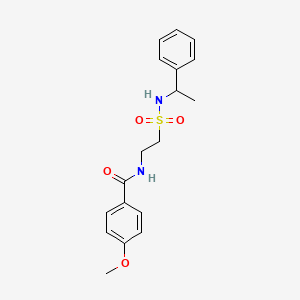

4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide

Description

4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide is a chemical compound with the molecular formula C18H22N2O4S and a molecular weight of 362.44

Properties

IUPAC Name |

4-methoxy-N-[2-(1-phenylethylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-14(15-6-4-3-5-7-15)20-25(22,23)13-12-19-18(21)16-8-10-17(24-2)11-9-16/h3-11,14,20H,12-13H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNCYIOPKWSCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the sulfonamide group can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide can be compared with other similar compounds, such as:

4-methoxy-N-(1-phenylethyl)benzamide: This compound has a similar structure but lacks the sulfonamide group, which may result in different chemical and biological properties.

N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide: This compound lacks the methoxy group, which may affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article will explore its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a methoxy group and a sulfamoyl group linked through an ethyl spacer. This unique arrangement of functional groups contributes to its reactivity and biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H22N2O4S |

| Molecular Weight | 362.44 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antiviral Properties

Preliminary studies indicate that derivatives of benzamides, including this compound, may exhibit antiviral properties. Research has shown that related compounds can increase intracellular levels of APOBEC3G, an enzyme known to inhibit the replication of various viruses, including Hepatitis B Virus (HBV) .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. The sulfamoyl group may interact with specific enzymes, thereby inhibiting their activity. This mechanism could be particularly relevant in targeting enzymes involved in cancer progression or viral replication .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Intermediate : Reaction of 4-methoxybenzoyl chloride with 1-phenylethylamine.

- Sulfamoylation : The intermediate is then reacted with sulfamoyl chloride under controlled conditions to yield the final product.

This multi-step synthesis highlights the complexity involved in producing this compound, which can be optimized for yield and purity in industrial applications.

Study on Antiviral Activity

A study focused on N-phenylbenzamide derivatives demonstrated broad-spectrum antiviral effects against HIV-1, HCV, and EV71. The mechanism was attributed to the enhancement of intracellular APOBEC3G levels, suggesting that similar derivatives could be effective against HBV as well .

Enzyme Targeting Research

Research has indicated that compounds similar to this compound could inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation. This inhibition has been linked to antitumor effects, indicating potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used for 4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-methoxybenzoic acid derivatives with sulfamoyl ethylamine intermediates. For example:

- Step 1 : Activation of the carboxylic acid using ethyl chloroformate and triethylamine in dichloromethane (DCM) at room temperature (yields ~94%) .

- Step 2 : Sulfamoylation using chlorosulfonic acid under neat conditions (87% yield) .

- Optimization : Yields improve with mixed solvents (THF/H₂O, 2:1) and controlled amine stoichiometry (45–93% yields reported for analogous compounds) .

- Key Parameters : Solvent polarity, catalyst choice (e.g., triethylamine), and reaction time.

Q. Which spectroscopic techniques are critical for structural characterization, and how are data discrepancies resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and sulfamoyl protons (δ ~7.2–8.1 ppm). Overlapping signals resolved via 2D NMR (COSY, HSQC) .

- FT-IR : Confirm sulfonamide (S=O stretch ~1150–1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .

- MS : Validate molecular weight (e.g., [M+H⁺] at m/z 403.4) and fragmentation patterns .

- Discrepancy Resolution : Cross-check with elemental analysis (C, H, N, S %) and compare with computational predictions .

Advanced Research Questions

Q. How do substituents influence bioactivity, and what computational methods validate these effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Methoxy groups enhance lipophilicity and H-bonding potential, while sulfamoyl groups modulate target binding. Fluorine substitutions (e.g., in 4-chloro analogs) improve metabolic stability .

- Computational Validation :

- DFT : Calculate electron density maps to predict reactive sites .

- Molecular Docking : Simulate interactions with enzymes (e.g., COX-2) using AutoDock Vina .

- Example : Trifluoromethyl groups in related benzamides increase target affinity by 30% via hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cellular viability (MTT assay) to distinguish direct vs. off-target effects .

- Purity Control : Use HPLC (≥95% purity) to exclude degradation products .

- Solvent Effects : Test activity in DMSO vs. aqueous buffers to identify artifactual results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.